4-hydrazinyl-N,N-dimethylbenzamide
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Overview
Description
4-Hydrazinyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N,N-dimethylbenzamide typically involves the reaction of 4-nitro-N,N-dimethylbenzamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to the hydrazinyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydrazinyl group.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include azides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazinyl-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Similar in structure but with a hydroxy group instead of a hydrazinyl group.
4-Amino-N,N-dimethylbenzamide: Contains an amino group instead of a hydrazinyl group.
Uniqueness
4-Hydrazinyl-N,N-dimethylbenzamide is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-hydrazinyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)7-3-5-8(11-10)6-4-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
RXITZLGTAWMNDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
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